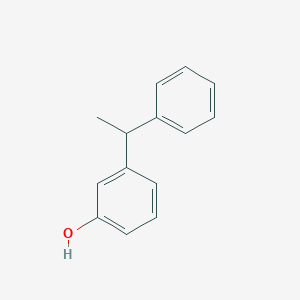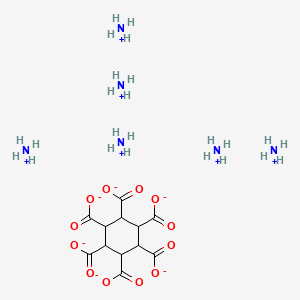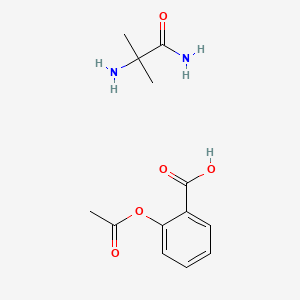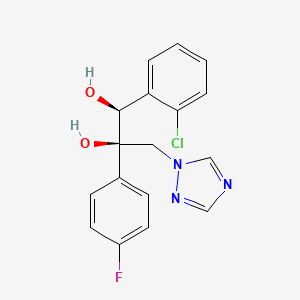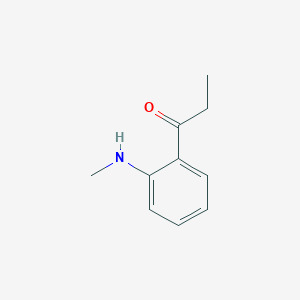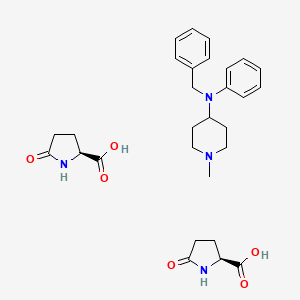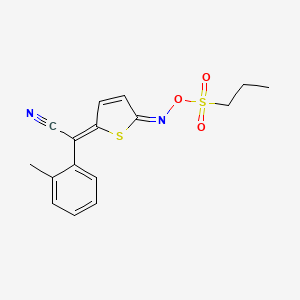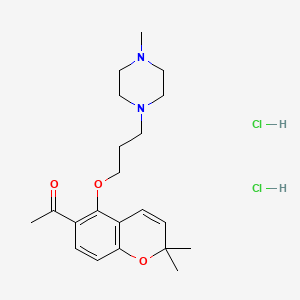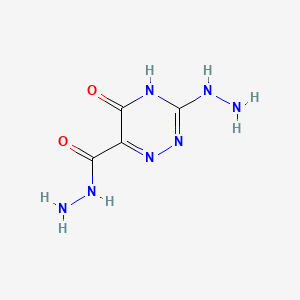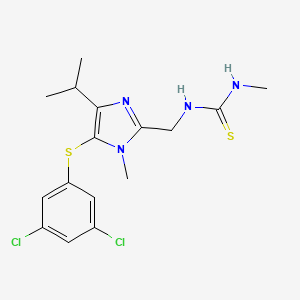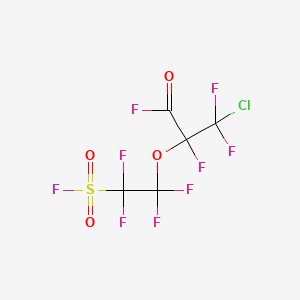
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is a highly fluorinated organic compound It is known for its unique chemical structure, which includes multiple fluorine atoms and a fluorosulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- typically involves the reaction of appropriate fluorinated precursors under controlled conditions. One common method includes the reaction of a chlorinated fluorinated alcohol with a fluorosulfonyl fluoride in the presence of a base. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of advanced fluorination techniques and catalysts can enhance the efficiency and selectivity of the synthesis process. Safety measures are crucial due to the reactivity of the fluorinated intermediates and the potential release of toxic by-products.
Análisis De Reacciones Químicas
Types of Reactions
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the fluorine atoms or the fluorosulfonyl group are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different fluorinated products.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous solutions, resulting in the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of fluorinated derivatives, while hydrolysis can produce fluorinated acids and alcohols.
Aplicaciones Científicas De Investigación
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex fluorinated molecules and polymers.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals, coatings, and materials with unique properties such as high thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism by which propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- exerts its effects involves its ability to interact with various molecular targets. The fluorine atoms and the fluorosulfonyl group can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect the activity of enzymes, receptors, and other proteins, thereby influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy)-
- 2,3,3,3-Tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propanoyl fluoride
Uniqueness
Propanoyl fluoride, 3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-(fluorosulfonyl)ethoxy)- is unique due to the presence of both chlorinated and fluorinated groups, as well as the fluorosulfonyl moiety. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications that require high chemical stability and reactivity.
Propiedades
Número CAS |
81126-57-0 |
|---|---|
Fórmula molecular |
C5ClF9O4S |
Peso molecular |
362.56 g/mol |
Nombre IUPAC |
3-chloro-2,3,3-trifluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoyl fluoride |
InChI |
InChI=1S/C5ClF9O4S/c6-3(9,10)2(8,1(7)16)19-4(11,12)5(13,14)20(15,17)18 |
Clave InChI |
MULWMWPAUVOGLW-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(F)(F)Cl)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


